![molecular formula C12H13N3 B13742546 3-(2,6-Dimethyl-1H-benzo[d]imidazol-1-yl)propanenitrile](/img/structure/B13742546.png)
3-(2,6-Dimethyl-1H-benzo[d]imidazol-1-yl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,6-Dimethyl-1H-benzo[d]imidazol-1-yl)propanenitrile is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that makes it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dimethyl-1H-benzo[d]imidazol-1-yl)propanenitrile typically involves the reaction of 2,6-dimethylbenzimidazole with a suitable nitrile-containing reagent. One common method is the alkylation of 2,6-dimethylbenzimidazole with 3-bromopropanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-(2,6-Dimethyl-1H-benzo[d]imidazol-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert nitrile groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
科学研究应用
3-(2,6-Dimethyl-1H-benzo[d]imidazol-1-yl)propanenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for diseases where benzimidazole derivatives have shown efficacy.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 3-(2,6-Dimethyl-1H-benzo[d]imidazol-1-yl)propanenitrile is not fully understood, but it is believed to interact with specific molecular targets and pathways. Benzimidazole derivatives are known to bind to proteins and enzymes, potentially inhibiting their activity. This compound may exert its effects by interfering with cellular processes such as DNA replication, protein synthesis, or metabolic pathways.
相似化合物的比较
Similar Compounds
2,6-Dimethylbenzimidazole: A precursor in the synthesis of 3-(2,6-Dimethyl-1H-benzo[d]imidazol-1-yl)propanenitrile.
3-(1H-Benzimidazol-1-yl)propanenitrile: A similar compound with a different substitution pattern on the benzimidazole ring.
2-Methylbenzimidazole: Another benzimidazole derivative with different biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
属性
分子式 |
C12H13N3 |
|---|---|
分子量 |
199.25 g/mol |
IUPAC 名称 |
3-(2,6-dimethylbenzimidazol-1-yl)propanenitrile |
InChI |
InChI=1S/C12H13N3/c1-9-4-5-11-12(8-9)15(7-3-6-13)10(2)14-11/h4-5,8H,3,7H2,1-2H3 |
InChI 键 |
NZCVEQPEQKTMKZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N=C(N2CCC#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



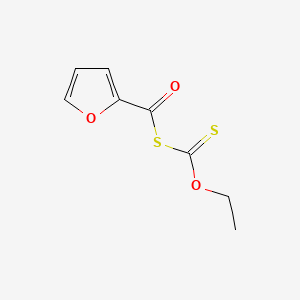
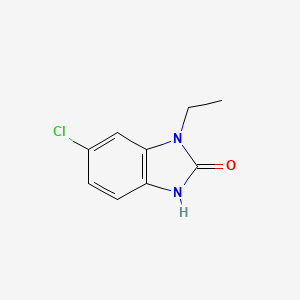
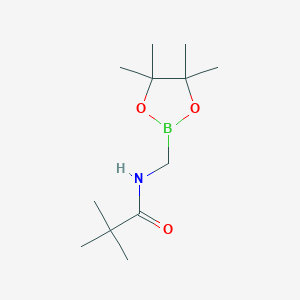
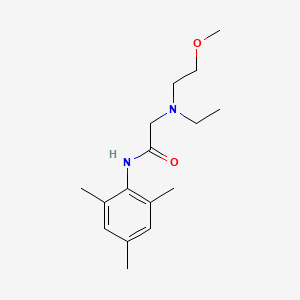

![1,2,3-Trifluoro-4-[fluoro-bis(4-fluorophenyl)methyl]benzene](/img/structure/B13742502.png)
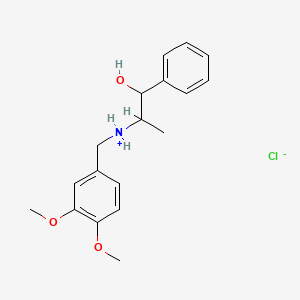
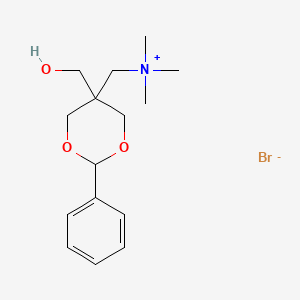
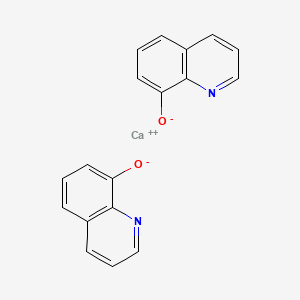
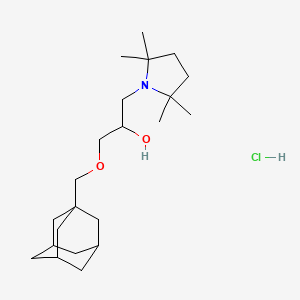
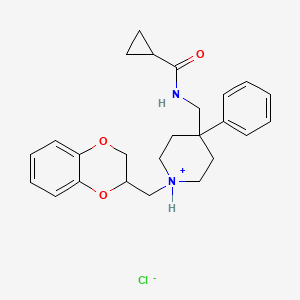
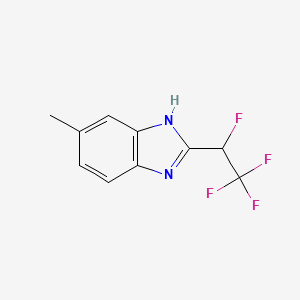
![hydrogen [29H,31H-phthalocyaninesulphonato(3-)-N29,N30,N31,N32]cuprate(1-)](/img/structure/B13742552.png)
